Difference between (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and unsubstituted BINOL
Difference between (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and unsubstituted BINOL
Core Distinction & Synthetic Utility in Asymmetric Catalysis
Executive Summary
In the hierarchy of chiral ligands, 1,1'-bi-2-naphthol (BINOL) serves as the foundational scaffold, but its unsubstituted form often lacks the steric bulk required for high enantioselectivity in complex transformations.[1] (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL) represents a critical functional evolution.[1]
The introduction of bromine atoms at the 3,3'-positions is not merely a structural appendage; it fundamentally alters the dihedral angle , increases the Brønsted acidity of the hydroxyl protons via inductive effects, and serves as the obligatory synthetic gateway for accessing high-performance 3,3'-diaryl BINOLs (e.g., VAPOL, TRIP precursors).
This guide delineates the physicochemical divergences, synthetic protocols, and strategic applications of these two atropisomers.
Structural & Electronic Determinants[1][2][3][4]
The functional difference between unsubstituted BINOL and 3,3'-Br₂-BINOL is governed by two primary factors: the Steric Gatekeeper Effect and Electronic Tuning .[1]
The Steric Gatekeeper Effect
In unsubstituted BINOL, the 3,3'-positions are occupied by hydrogen atoms. The Van der Waals radius of Hydrogen (1.20 Å) is insufficient to create a deep "chiral pocket" around the metal center.[1] Consequently, substrates often have too much freedom of rotation, leading to lower enantiomeric excess (ee).[1]
In 3,3'-Br₂-BINOL, the bromine atoms (Van der Waals radius ~1.85 Å) act as steric walls.[1] This restriction forces the substrate into a specific trajectory as it approaches the catalytic center.[1]
-
Dihedral Angle: The steric repulsion between the 3,3' substituents widens the dihedral angle of the binaphthyl backbone, creating a more rigid and defined chiral environment.
Electronic Tuning (Acidity & Lewis Basicity)
The electronic nature of the ligand dictates the Lewis acidity of the bound metal catalyst.[1]
-
Unsubstituted BINOL: The naphthyl ring is electron-rich.[1] The
of the hydroxyl protons in DMSO is approximately 13.5–14.5 .[1] -
3,3'-Br₂-BINOL: Bromine is an electron-withdrawing group (EWG) via the inductive effect (-I).[1] This pulls electron density away from the oxygen atoms.[1]
-
Effect 1: The hydroxyl protons become more acidic (
lowers by ~1–2 units), facilitating easier deprotonation to form metal-binaphthoxides.[1] -
Effect 2: The resulting metal center becomes a stronger Lewis acid because the oxygen atoms are less electron-donating to the metal, increasing the metal's electrophilicity.
-
Comparative Visualization: Steric & Electronic Impact
Figure 1: Mechanistic impact of 3,3'-substitution on catalytic performance.
Synthetic Pathways: The "Regioselectivity Trap"
A common error in research labs is attempting to synthesize 3,3'-Br₂-BINOL via direct bromination.[1] This fails.
-
Direct Bromination (
): Electrophilic aromatic substitution on BINOL occurs preferentially at the 6,6'-positions (para to the hydroxyls), yielding 6,6'-dibromo-BINOL.[1] -
Directed Lithiation: To access the 3,3'-isomer, one must use a Directed ortho-Metalation (DoM) strategy protected by a Methoxymethyl (MOM) ether.[1]
Protocol: Synthesis of (S)-3,3'-Br₂-BINOL
Prerequisites: Inert atmosphere (Ar/N₂), anhydrous solvents.[1]
Step 1: Protection (MOM-Ether Formation)[1]
-
Dissolve (S)-BINOL in THF/DMF.[1]
-
Add NaH (sodium hydride) at 0°C to deprotonate.[1]
-
Add MOM-Cl (Chloromethyl methyl ether).[1]
-
Result: (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.[1]
Step 2: Directed Ortho-Lithiation & Bromination[1]
-
Dissolve MOM-BINOL in anhydrous
or THF.[1] -
Cool to -78°C (Critical for regiocontrol).
-
Add n-BuLi (2.2 - 2.5 equiv).[1] The MOM oxygens coordinate Li, directing it to the ortho (3,3') position.
-
Stir for 1–2 hours to ensure formation of the dilithio-species.
-
Quench with a bromine source (e.g.,
or ) at -78°C. -
Warm to RT.
Step 3: Deprotection
-
Treat the crude intermediate with acidic methanol (HCl/MeOH) or Amberlyst-15.[1]
-
Result: Pure (S)-3,3'-Dibromo-1,1'-bi-2-naphthol.[1]
Workflow Diagram
Figure 2: The mandatory protection-lithiation route to avoid 6,6'-substitution.
Catalytic Utility & Ligand Design
The utility of 3,3'-Br₂-BINOL extends beyond its direct use; it is the primary scaffold for "Designer Ligands."[1]
The Suzuki-Miyaura Gateway
The bromine atoms are excellent leaving groups for Palladium-catalyzed cross-coupling.[1] This allows researchers to install massive aryl groups (e.g., Anthracene, 3,5-bis(trifluoromethyl)phenyl) at the 3,3' positions.
-
Outcome: This synthesis yields 3,3'-Ar₂-BINOLs , which are the precursors for Chiral Phosphoric Acids (CPAs) like TRIP or STRIP .[1]
-
Comparison: Unsubstituted BINOL cannot undergo these couplings directly; it requires the brominated intermediate.[1]
Direct Lewis Acid Catalysis
In reactions such as the hetero-Diels-Alder or alkylation of aldehydes:
-
Aluminum/Titanium Complexes: The 3,3'-Br₂-BINOL-Al complex often yields higher enantioselectivity than the BINOL-Al complex.[1]
-
Mechanism: The bromine atoms prevent the aggregation of the catalyst (maintaining monomeric active species) and sterically shield the metal center from non-specific background coordination.[1]
Comparative Data Summary
| Feature | Unsubstituted BINOL | (S)-3,3'-Dibromo-BINOL | Implication |
| Molecular Weight | 286.32 g/mol | 444.12 g/mol | Significant mass increase affects solubility. |
| 3,3' Substituent | Hydrogen (H) | Bromine (Br) | Br is ~50% larger than H (VdW radius).[1] |
| Direct Bromination | Yields 6,6'-isomer | N/A | Must use lithiation route for 3,3'.[2] |
| Acidity (pKa) | ~13.5 - 14.5 | ~12.0 - 13.0 (Est.)[1] | Br-BINOL is more acidic (better proton donor).[1] |
| Key Application | General ligand, resolution agent | Precursor for 3,3'-Ar-BINOLs; Lewis Acid catalysis.[1] | |
| Cost | Low (Commodity chemical) | High (Specialty intermediate) |
References
-
Regioselective Substitution of BINOL. Review of the synthetic strategies for functionalizing BINOL positions, highlighting the necessity of the lithiation route for 3,3'-substitution. [1][2]
-
Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors. Quantitative analysis of pKa shifts in substituted BINOLs, confirming the acidifying effect of electron-withdrawing groups. [1]
-
Synthesis of 3,3'-Substituted Binaphthols. Detailed protocols for the MOM-protection and directed ortho-lithiation strategy. [1]
-
BINOL and Derivatives in Asymmetric Catalysis. Overview of catalytic applications comparing BINOL and its 3,3'-derivatives (VAPOL, VANOL, etc.).
